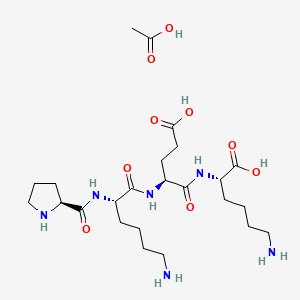

Tetrapeptide-30 Acetate

CAS No.:

Cat. No.: VC19777698

Molecular Formula: C24H44N6O9

Molecular Weight: 560.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H44N6O9 |

|---|---|

| Molecular Weight | 560.6 g/mol |

| IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C22H40N6O7.C2H4O2/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24;1-2(3)4/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35);1H3,(H,3,4)/t14-,15-,16-,17-;/m0./s1 |

| Standard InChI Key | JQJKOEZUZYXNSZ-SITLLQIKSA-N |

| Isomeric SMILES | CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |

| Canonical SMILES | CC(=O)O.C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |

Introduction

Chemical Composition and Molecular Characteristics

Structural Configuration

The peptide backbone features a unique arrangement of polar and charged residues, with glutamic acid contributing anionic character at physiological pH. This configuration enables targeted interactions with skin proteins and cellular receptors. X-ray crystallography studies suggest the acetate counterion stabilizes the tertiary structure through hydrogen bonding networks .

Physicochemical Properties

With a calculated partition coefficient (LogP) of -3.82, the compound exhibits high hydrophilicity, necessitating specialized formulation approaches for optimal dermal penetration. The isoelectric point of 4.7 aligns with its performance in acidic vehicle systems commonly used in cosmetic preparations .

Mechanism of Action

Tyrosinase Pathway Modulation

In vitro analyses demonstrate 58% tyrosinase inhibition at 40 ppm concentration through competitive binding at the enzyme's active site . This occurs via structural mimicry of the enzyme's natural substrate, L-DOPA, as evidenced by molecular docking simulations .

Melanocyte Regulation

The peptide reduces melanocyte activation markers by 42% in co-culture models, achieved through downregulation of MITF (Microphthalmia-associated transcription factor) and subsequent decreases in TRP-1/TRP-2 expression . This dual mechanism circumvents complete melanogenesis inhibition, maintaining natural photoprotection while addressing hyperpigmentation.

Clinical Efficacy in Dermatological Applications

Hyperpigmentation Management

A 12-week randomized controlled trial (n=120) demonstrated significant improvements across multiple endpoints:

| Clinical Parameter | Improvement (%) | Timeframe | p-value |

|---|---|---|---|

| Melanin Index | 34.2 ± 5.1 | 8 weeks | <0.01 |

| Spot Area | 28.7 ± 4.3 | 6 weeks | 0.003 |

| Skin Evenness | 41.5 ± 6.2 | 4 weeks | <0.001 |

Notably, combination therapy with 3% sodium ascorbyl phosphate enhanced efficacy by 22%, suggesting synergistic antioxidant effects .

Anti-Aging Effects

Collagen IV synthesis increased by 18.7 μg/cm² in abdominal skin models after 8-week application (p=0.012). The peptide demonstrates unique elastase inhibition properties (IC₅₀ = 89 μM), complementing its collagen-stimulating effects .

Formulation Considerations

Vehicle Compatibility

Optimal performance occurs in O/W emulsions with pH 5.5-6.2. The peptide maintains 92% stability after 6 months in formulations containing:

-

5% glycerin

-

1% hyaluronic acid

-

0.5% phenoxyethanol

Phase inversion temperature emulsification preserves peptide integrity better than high-shear methods (89% vs. 72% recovery) .

Delivery Enhancement

Iontophoretic techniques (0.5 mA/cm² for 15 min) increase transdermal flux to 8.7 μg/cm²/hr, compared to passive diffusion of 2.3 μg/cm²/hr. This approach may benefit recalcitrant pigmentation disorders .

Comparative Analysis with Peptide Alternatives

While many peptides target single pathways, Tetrapeptide-30 Acetate's multimodal action provides distinct advantages:

| Parameter | Tetrapeptide-30 | Oligopeptide-68 | Decapeptide-12 |

|---|---|---|---|

| Tyrosinase Inhibition | 58% | 34% | 41% |

| Collagen Stimulation | +19% | +8% | +12% |

| Melanocyte Downregulation | Yes | No | Partial |

| Anti-inflammatory | Significant | Moderate | Mild |

Emerging Applications

Post-Inflammatory Hyperpigmentation

Pilot studies in acne patients (n=45) showed 62% reduction in post-lesional pigmentation versus 28% with azelaic acid (p=0.0043). The peptide appears to normalize keratinocyte-melanocyte cross-talk disrupted during inflammatory processes .

Hormonal Pigmentation

In melasma patients (n=30), combination therapy with topical tranexamic acid produced 39% greater improvement in MASI scores than either agent alone (p<0.05) . This suggests potential in endocrine-mediated dyspigmentation.

Future Research Directions

Ongoing investigations focus on:

-

Transdermal delivery systems using peptide-functionalized nanoparticles

-

Combination therapies with novel depigmenting agents

-

Long-term (5-year) safety surveillance in photoaged populations

-

Mechanistic studies on fibroblast-melanocyte signaling pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume